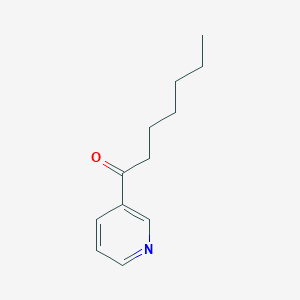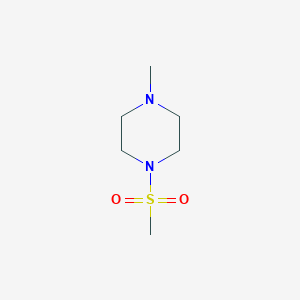
iron(III)bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iron(III)bromide, also known as iron(III) bromide, is a chemical compound with the formula FeBr₃. This red-brown, odorless compound is primarily used as a Lewis acid catalyst in the halogenation of aromatic compounds. It dissolves in water to form acidic solutions and is known for its distinctive reddish-brown color in its solid state .
Preparation Methods
Synthetic Routes and Reaction Conditions: iron(III)bromide can be synthesized through the direct reaction between iron and bromine. This reaction is highly exothermic, generating significant heat energy. The chemical equation for this reaction is: [ 2 \text{Fe} + 3 \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] The product is then purified through sublimation, a process in which a substance changes from a solid to a gas or vapor without first becoming a liquid .
Industrial Production Methods: In industrial settings, ferric bromide is often produced by treating iron metal with bromine gas. The reaction is carried out in a controlled environment to manage the exothermic nature of the process. The compound can also be prepared by the reaction of iron(III) oxide with hydrobromic acid, followed by purification .
Chemical Reactions Analysis
Types of Reactions: iron(III)bromide undergoes various types of chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in organic chemistry, converting alcohols to ketones.
Reduction: It can be reduced to ferrous bromide (FeBr₂) at temperatures above 200°C.
Common Reagents and Conditions:
Oxidation: Common reagents include alcohols, and the reaction is typically carried out under mild conditions.
Reduction: The reduction process requires elevated temperatures.
Substitution: Aromatic compounds and bromine are common reagents, with ferric bromide acting as a catalyst.
Major Products:
Oxidation: Ketones
Reduction: Ferrous bromide and bromine gas
Substitution: Brominated aromatic compounds
Scientific Research Applications
iron(III)bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a Lewis acid catalyst in organic synthesis, particularly in the bromination of aromatic compounds.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
iron(III)bromide exerts its effects primarily through its role as a Lewis acid. It accepts electron pairs from other molecules, facilitating various chemical reactions. In the bromination of aromatic compounds, ferric bromide activates bromine molecules, making them more reactive and enabling the substitution of hydrogen atoms with bromine atoms on the aromatic ring .
Comparison with Similar Compounds
iron(III)bromide is often compared with other iron halides, such as:
Ferric chloride (FeCl₃): More stable than ferric bromide due to the greater oxidizing power of chlorine.
Ferrous bromide (FeBr₂): A lower oxidation state of iron, less commonly used as a catalyst.
Ferric iodide (FeI₃): Not stable, as iron(III) will oxidize iodide ions.
This compound’s unique properties, such as its ability to act as a Lewis acid catalyst and its distinctive red-brown color, make it a valuable compound in various chemical processes.
Properties
Molecular Formula |
Br3Fe |
|---|---|
Molecular Weight |
295.56 g/mol |
IUPAC Name |
tribromoiron |
InChI |
InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3 |
InChI Key |
FEONEKOZSGPOFN-UHFFFAOYSA-K |
Canonical SMILES |
[Fe](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one-2-D](/img/structure/B8816672.png)


![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)-](/img/structure/B8816693.png)
![4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (S)-](/img/structure/B8816695.png)









